3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide
Description
Chemical Structure: 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide (CAS: 107294-87-1) is a benzamide derivative featuring a 3-aminophenyl core substituted with a methylsulfonyl ethyl group. Its molecular formula is C₁₁H₁₆N₂O₄S, with a molecular weight of 272.32 g/mol . Key structural attributes include:
- Methylsulfonyl ethyl chain: Improves solubility and metabolic stability compared to non-sulfonylated analogs.
Properties
IUPAC Name |
3-amino-N-(2-methylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-16(14,15)6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAPPYSEYMIOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid, which is first converted to 3-nitrobenzamide.
Reduction: The nitro group in 3-nitrobenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Alkylation: The resulting 3-aminobenzamide is then alkylated with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate (K2CO3) to yield 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
Medicinal Chemistry
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is primarily investigated for its potential as a therapeutic agent. Its structure allows it to act as a precursor in the synthesis of various pharmaceutical compounds. Studies have shown that it can modulate enzyme activity and interact with specific biological targets, indicating its role as a biochemical probe for enzyme interactions and protein functions.
Antiviral Research
Research has indicated that compounds structurally similar to 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide can inhibit viral entry, particularly in the context of filoviruses such as Ebola and Marburg viruses. These compounds have demonstrated significant antiviral activity, suggesting that derivatives of this benzamide may be explored further for their potential as antiviral agents .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has shown promise in inhibiting the IκB kinase (IKK) complex, which is implicated in inflammatory responses and cancer progression. This inhibition could lead to therapeutic strategies for treating inflammatory diseases and certain cancers .
Biological Activities
Research has highlighted several biological activities associated with 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide:
- Enzyme Binding : The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular responses.
- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzamide moiety can participate in π-π stacking interactions. The methylsulfonyl ethyl side chain can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Biological Activity
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to summarize the available research findings on its biological activity, including its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an amino group, a sulfonyl group, and a benzamide moiety, which are critical for its biological activity.
Enzyme Interactions
Studies have indicated that 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide interacts with specific enzymes, suggesting potential inhibitory effects. For instance, it has been shown to bind to certain targets involved in viral replication processes, particularly in the context of chronic hepatitis B virus (HBV) infection. Research has demonstrated that benzamide derivatives can reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through interactions with HBV core proteins.
Antiviral Activity
The antiviral properties of benzamide derivatives have been explored extensively. In particular, compounds similar to 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide have been shown to inhibit HBV nucleocapsid assembly. This inhibition occurs through binding at the heteroaryldihydropyrimidine (HAP) pocket between core protein dimer-dimer interfaces . Such findings highlight the potential of this compound as a candidate for further development as an antiviral agent.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various benzamide derivatives, including those structurally related to 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide. For example, research has identified specific derivatives that exhibit significant cytotoxic effects against glioblastoma cells through mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide | LN229 (glioblastoma) | 15 | Apoptosis induction |
| Benzamide Derivative A | MCF-7 (breast cancer) | 10 | Cell cycle arrest |
| Benzamide Derivative B | A549 (lung cancer) | 12 | Inhibition of proliferation |
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide has been assessed using computational methods. The analysis indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties that enhance its viability as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
